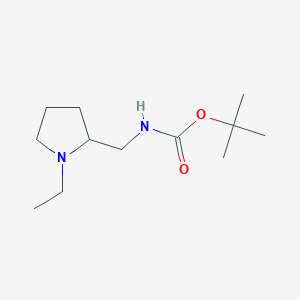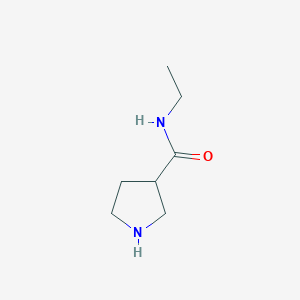
tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate
Übersicht
Beschreibung
tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate: is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate typically involves the reaction of tert-butyl chloroformate with (1-ethylpyrrolidin-2-yl)methanamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the tert-butyl group is replaced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines . Biology: Employed in the study of enzyme mechanisms and protein interactions . Medicine: Investigated for potential therapeutic applications, particularly in drug design and development . Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Wirkmechanismus
The mechanism of action of tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The compound can act as a substrate or inhibitor, modulating the activity of the target molecule and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (1-methylpyrrolidin-2-yl)methylcarbamate
- tert-Butyl (1-phenylpyrrolidin-2-yl)methylcarbamate
- tert-Butyl (1-benzylpyrrolidin-2-yl)methylcarbamate
Uniqueness: tert-Butyl (1-ethylpyrrolidin-2-yl)methylcarbamate is unique due to its specific ethyl substitution on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets compared to other similar compounds .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1-ethylpyrrolidin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(14)9-13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRMDAOAWMQXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656860 | |
| Record name | tert-Butyl [(1-ethylpyrrolidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883555-07-5 | |
| Record name | Carbamic acid, [(1-ethyl-2-pyrrolidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883555-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(1-ethylpyrrolidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B1419272.png)
![{2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1419273.png)

![2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419278.png)
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/structure/B1419279.png)






![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)

![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)
